2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chloro-acetylamino group, a methyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Mechanism of Action
Target of Action
The compound, ethyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of the thiazole class of compounds . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . They have also been identified as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
The interaction of this compound with its targets results in a variety of effects. As PDE5 regulators, these compounds can either inhibit or enhance the activity of PDE5 . Inhibition of PDE5 can lead to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn can lead to vasodilation and increased blood flow . On the other hand, enhancement of PDE5 activity can lead to a decrease in cGMP levels . As COX-1/COX-2 inhibitors, these compounds can reduce the production of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The compound’s action on PDE5 and COX enzymes affects several biochemical pathways. The inhibition of PDE5 leads to an increase in cGMP levels, which can affect pathways involved in vasodilation and blood flow . The inhibition of COX enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For example, as a PDE5 inhibitor, it could potentially be used in the treatment of conditions like erectile dysfunction . As a COX inhibitor, it could potentially be used as an anti-inflammatory or analgesic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloro-acetylamino Group: The chloro-acetylamino group can be introduced by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid.
Oxidation and Reduction: Formation of oxidized or reduced thiazole derivatives.
Scientific Research Applications
2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester: Lacks the chloro-acetylamino group.
2-(2-Bromo-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester: Contains a bromo group instead of a chloro group.
2-(2-Chloro-acetylamino)-4-ethyl-thiazole-5-carboxylic acid ethyl ester: Contains an ethyl group instead of a methyl group.
Uniqueness
2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-acetylamino group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-3-15-8(14)7-5(2)11-9(16-7)12-6(13)4-10/h3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHLTBQFQWMXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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